molecular formula C12H16N2O2S B2557472 (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(thiazol-4-yl)methanone CAS No. 2034520-49-3

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(thiazol-4-yl)methanone

Cat. No.: B2557472
CAS No.: 2034520-49-3
M. Wt: 252.33
InChI Key: AYQGNTFFUZMHJU-UHFFFAOYSA-N
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Description

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(thiazol-4-yl)methanone is a synthetic small molecule featuring a pyrrolidine scaffold linked to a thiazole heterocycle via a methanone bridge. The incorporation of both pyrrolidine and thiazole rings, which are privileged structures in medicinal chemistry, makes this compound a valuable intermediate for researchers in drug discovery . Its structure suggests potential for investigation as a core scaffold in developing novel bioactive molecules. The compound is provided as a high-purity material to ensure consistency and reliability in experimental results. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for use in humans, animals, or as a diagnostic agent. Researchers should consult safety data sheets prior to handling.

Properties

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c15-12(11-7-17-8-13-11)14-4-3-10(5-14)16-6-9-1-2-9/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQGNTFFUZMHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(cyclopropylmethoxy)pyrrolidin-1-yl)(thiazol-4-yl)methanone is a synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The structure of the compound consists of a pyrrolidine ring substituted with a cyclopropylmethoxy group and a thiazole moiety. The synthesis typically involves multiple steps, starting from cyclopropylmethanol and pyrrolidine, followed by reactions with thiazole derivatives to produce the final compound.

Pharmacological Properties

  • Antimicrobial Activity : Studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The incorporation of the pyrrolidine and cyclopropyl groups may enhance these effects, potentially making this compound effective against various bacterial strains.
  • Anti-inflammatory Effects : Thiazoles are known for their anti-inflammatory properties. Research suggests that compounds like this compound may inhibit pro-inflammatory cytokines, providing therapeutic benefits in conditions such as rheumatoid arthritis and Crohn's disease .
  • Anticancer Potential : Preliminary studies have shown that thiazole derivatives can inhibit the proliferation of cancer cells. The specific mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer cell signaling, thereby reducing tumor growth.
  • Cytokine Modulation : By affecting cytokine production, it can modulate immune responses, leading to reduced inflammation and improved outcomes in autoimmune diseases.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibition of TNF-α production
AnticancerReduced proliferation in vitro

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various thiazole derivatives, including those similar to this compound. Results showed significant inhibition against Staphylococcus aureus, suggesting potential for therapeutic applications in treating infections .
  • Clinical Implications in Inflammation : Another investigation focused on the anti-inflammatory properties of thiazole compounds in animal models of arthritis. The results indicated that treatment with the compound led to decreased swelling and pain, correlating with reduced levels of inflammatory markers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

  • Compound 7b: A bis-pyrazole-thiophene methanone with amino and aryl substituents. Key differences include the absence of thiazole, the presence of thiophene, and amino groups that enable hydrogen bonding .
  • Compound 10: A pyrazolo-pyrimidine-thiophene derivative with cyano groups. The electron-withdrawing cyano substituents contrast with the electron-donating cyclopropylmethoxy group in the target compound, affecting electronic density and reactivity .
  • Compound 11a: A hydrazone-functionalized thiophene-pyrazole methanone.

Physical and Spectral Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
Target Compound* C₁₂H₁₆N₂O₂S 264.33 N/A N/A Hypothetical: C=O ~1700 cm⁻¹ (IR); δ 3.5–4.5 (OCH₂, NMR)
7b C₂₈H₂₂N₆O₂S₂ 538.64 >300 70 IR: 1720 cm⁻¹ (C=O); NMR: δ 2.22 (CH₃), 7.3–7.52 (ArH)
10 C₃₄H₂₀N₈S₂ 604.71 N/A 75 IR: CN ~2220 cm⁻¹; NMR: δ 2.22 (CH₃), 8.9 (pyrimidine H)
11a C₂₈H₂₄N₈S₂ 544.68 275 80 IR: 3200 cm⁻¹ (NH); NMR: δ 7.36–7.61 (ArH)

Electronic and Noncovalent Interactions

  • The cyclopropylmethoxy group in the target compound may introduce steric hindrance and moderate lipophilicity, contrasting with the planar aryl groups in 7b and 10, which facilitate π-π stacking.
  • Computational tools like Multiwfn () and noncovalent interaction (NCI) analysis () could elucidate differences in electron density distribution and interaction strengths between these compounds .

Research Findings and Implications

  • Material Science: The cyano groups in Compound 10 could enhance thermal stability, whereas the cyclopropylmethoxy group in the target compound might improve solubility in nonpolar matrices .

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